molecular formula C13H13F3N4 B1353659 4-Piperazino-2-(trifluoromethyl)quinazoline CAS No. 401567-99-5

4-Piperazino-2-(trifluoromethyl)quinazoline

Cat. No.: B1353659
CAS No.: 401567-99-5
M. Wt: 282.26 g/mol
InChI Key: LWSGBZTUVZBWPE-UHFFFAOYSA-N
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Description

4-Piperazino-2-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C13H13F3N4 and a molecular weight of 282.26 . It is used in proteomics research .


Synthesis Analysis

The synthesis of piperazine derivatives, including this compound, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperazino group and a trifluoromethyl group attached to a quinazoline core .


Chemical Reactions Analysis

Quinazoline derivatives, including this compound, have been the focus of numerous synthetic methods . These methods include aza-reaction, microwave-assisted reaction, metal-mediated reaction, ultrasound-promoted reaction, and phase-transfer catalysis .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its melting point ranges from 105 to 107 degrees Celsius .

Scientific Research Applications

Antibacterial and Antifungal Agents

Research into fluorinated piperazine and benzonitrile/nicotinonitrile fused quinazoline derivatives, including 4-Piperazino-2-(trifluoromethyl)quinazoline, has demonstrated significant potential in the development of new antibacterial agents. These compounds have been synthesized and characterized, showing promising results against multidrug-resistant strains of bacteria without being toxic to human cervical (HeLa) cells at minimum inhibitory concentrations. The presence of fluoro and trifluoromethyl functional groups on the piperazine ring systems enhances their biological activity against various species, indicating their potential as dynamic antimicrobial agents (Patel et al., 2020).

Antitumor Agents

Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antitumor activity. These compounds, including this compound analogs, have shown potent antiproliferative activities against various cancer cell lines, such as A549, HepG2, K562, and PC-3. N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamidename C9, a specific derivative, demonstrated excellent activity and potential for blocking cell migration, proliferation effects, and inducing apoptosis, nearly equivalent to the control drug gefitinib (Li et al., 2020).

Antimycobacterial Agents

A novel series of 1,3,4-thiadiazole and piperazine substituted quinazoline derivatives were developed and assessed for their antimycobacterial activity against Mycobacterium H37Rv strain. These compounds, incorporating this compound frameworks, underwent in vitro testing and showed significant activity, highlighting their potential as antimycobacterial agents. Certain analogs with bromo, trifluoromethyl, and hydroxy groups substituted exhibited strong efficacy, indicating the importance of these functional groups in enhancing antimicrobial activity (Patel & Rohit, 2021).

Stability Under Stress Conditions

The stability of this compound derivatives under stress conditions was studied to assess their durability as pharmaceutical substances. These studies focused on environmental factors such as temperature, light, and oxidants, and the impact of hydrolysis in acidic and alkaline environments. The findings indicated that these substances are stable under various conditions, except in alkaline environments where hydrolysis can lead to the breakdown of the compound. This research is crucial for understanding the stability and shelf life of pharmaceuticals based on this chemical framework (Gendugov et al., 2021).

Safety and Hazards

The safety data sheet for 4-Piperazino-2-(trifluoromethyl)quinazoline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Quinazoline derivatives, including 4-Piperazino-2-(trifluoromethyl)quinazoline, have drawn attention due to their significant biological activities . Future research may focus on further exploring the synthesis methods and biological activities of these compounds .

Biochemical Analysis

Biochemical Properties

4-Piperazino-2-(trifluoromethyl)quinazoline plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with kinases, a type of enzyme that transfers phosphate groups from high-energy donor molecules to specific substrates. This interaction can modulate the activity of kinases, thereby affecting downstream signaling pathways and cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, the compound can impact cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as kinases, and modulates their activity. The binding interaction can result in either inhibition or activation of the enzyme, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular toxicity and organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the tricarboxylic acid cycle. By modulating these pathways, this compound can alter the overall metabolic state of cells, affecting energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, this compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy production .

Properties

IUPAC Name

4-piperazin-1-yl-2-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4/c14-13(15,16)12-18-10-4-2-1-3-9(10)11(19-12)20-7-5-17-6-8-20/h1-4,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSGBZTUVZBWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC3=CC=CC=C32)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901236877
Record name 4-(1-Piperazinyl)-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401567-99-5
Record name 4-(1-Piperazinyl)-2-(trifluoromethyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401567-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Piperazinyl)-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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